molecular formula C15H13N3O B5238905 2-methoxy-5-(2-quinoxalinyl)aniline

2-methoxy-5-(2-quinoxalinyl)aniline

Cat. No.: B5238905
M. Wt: 251.28 g/mol
InChI Key: JIAWSJYEZYCZCF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-quinoxalinyl)aniline is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a quinoxaline heterocycle, a structure recognized as a privileged platform in the discovery of chemotherapeutic agents . The aniline and methoxy substituents on the benzene ring provide versatile handles for further synthetic modification, allowing researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies. Research Applications and Value: The core quinoxaline structure is associated with a broad spectrum of biological activities. The primary research value of this compound lies in its potential as a precursor for synthesizing novel molecules with anti-proliferative properties. Quinoxaline derivatives have been demonstrated to exhibit promising activity against various tumor cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) . Furthermore, some functionalized quinoxalines act as inhibitors of critical enzymatic targets involved in carcinogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and other protein tyrosine kinases (PTKs) . Beyond oncology research, the quinoxaline scaffold is a promising basis for developing new antimicrobial agents . Certain derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, making them interesting candidates for addressing antibiotic resistance . The mechanism of action for these antimicrobial effects may involve the inhibition of bacterial enzymes like DNA gyrase B . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

2-methoxy-5-quinoxalin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-15-7-6-10(8-11(15)16)14-9-17-12-4-2-3-5-13(12)18-14/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAWSJYEZYCZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(2-quinoxalinyl)aniline typically involves the reaction of 2-methoxyaniline with a quinoxaline derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The focus is often on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(2-quinoxalinyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may lead to the formation of simpler aniline derivatives.

Scientific Research Applications

2-methoxy-5-(2-quinoxalinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(2-quinoxalinyl)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs and their substituents:

Compound Substituent at 5-Position Molecular Weight Key Functional Groups
2-Methoxy-5-(2-quinoxalinyl)aniline Quinoxalinyl ~265.27* Methoxy, Quinoxaline, Aniline
2-Methoxy-5-methylaniline Methyl 137.18 Methoxy, Methyl, Aniline
2-Methoxy-5-(trifluoromethyl)aniline Trifluoromethyl 191.15 Methoxy, CF3, Aniline
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl 215.26 Methoxy, SO2Et, Aniline

*Calculated based on molecular formula.

The quinoxalinyl group introduces π-π stacking capabilities and hydrogen-bonding sites (via nitrogen atoms), distinguishing it from simpler substituents like methyl or CF3. For example, 2-methoxy-5-(trifluoromethyl)aniline () exhibits strong electron-withdrawing effects from the CF3 group, reducing electron density on the aromatic ring compared to the electron-donating methyl group in 2-methoxy-5-methylaniline .

Q & A

Basic: What synthetic strategies are effective for preparing 2-methoxy-5-(2-quinoxalinyl)aniline?

Answer:
The synthesis involves N-alkylation of 2-methoxyaniline with a quinoxaline derivative (e.g., 2-chloroquinoxaline) under basic conditions. Key steps include:

  • Reagent selection : Use NaH or K₂CO₃ as a base to deprotonate the aniline nitrogen, enhancing nucleophilicity.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
    Note : Monitor reaction progress via TLC to prevent over-alkylation.

Basic: How can spectroscopic methods characterize this compound?

Answer:

  • ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm) and aromatic protons from quinoxaline (δ 7.5–9.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 278.1 for C₁₅H₁₂N₃O).
  • IR spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How do steric and electronic effects of the quinoxaline moiety influence reactivity?

Answer:
The quinoxaline ring’s electron-withdrawing nature reduces electron density at the aniline NH₂, impacting:

  • Nucleophilic substitution : Slower reactions compared to non-quinoxaline analogues.
  • Metal coordination : The nitrogen-rich quinoxaline enhances binding to transition metals (e.g., Pd, Cu) in catalytic applications.
    Experimental validation : Compare reaction rates with control compounds (e.g., 2-methoxy-5-(pyrrolidinyl)aniline) using kinetic studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Purity issues : Validate compound purity (>95%) via HPLC before bioassays.
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • SAR analysis : Compare IC₅₀ values of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups .
    Case study : Derivatives with electron-deficient substituents show enhanced cytotoxicity in MCF-7 cells .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., tubulin) using software like AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
    Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Advanced: What are key challenges in optimizing yield for scaled-up synthesis?

Answer:

  • Byproduct formation : Mitigate via low-temperature reactions (-10°C to 0°C) and controlled reagent addition.
  • Catalyst selection : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery.
    Data-driven approach : Use DoE (Design of Experiments) to optimize parameters like temperature, solvent ratio, and catalyst loading .

Advanced: How does the compound’s electronic structure affect its spectroscopic signatures?

Answer:

  • UV-Vis spectroscopy : The quinoxaline’s conjugation shifts λ_max to ~320 nm (π→π* transitions).
  • Fluorescence quenching : Electron-deficient substituents reduce quantum yield, as observed in trifluoromethyl derivatives .
    Comparative analysis : Compare with 2-methoxy-5-(trifluoromethyl)aniline to isolate quinoxaline-specific effects .

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